

An In-Depth Technical Guide to the Discovery and Chemical Structure of Sapanisertib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sapanisertib

Cat. No.: B612132

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide provides a detailed overview of the discovery, chemical structure, and preclinical and clinical development of **Sapanisertib**, with a focus on its mechanism of action, quantitative bioactivity, and the experimental methodologies employed in its characterization.

Discovery and Medicinal Chemistry

The development of **Sapanisertib** emerged from the need to overcome the limitations of first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 and can lead to feedback activation of Akt signaling via mTORC2. The pyrazolopyrimidine scaffold was identified as a promising starting point for the development of ATP-competitive mTOR inhibitors.

The discovery of **Sapanisertib** likely involved a systematic structure-activity relationship (SAR) study of pyrazolopyrimidine derivatives aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4][5] Key insights from the SAR of this chemical class include the

importance of specific substitutions on the pyrazolopyrimidine core for potent and selective mTOR inhibition. While the detailed lead optimization cascade for **Sapanisertib** is proprietary, the final structure reflects a careful balance of features to achieve dual mTORC1/mTORC2 inhibition with favorable drug-like properties.

Chemical Structure and Synthesis

Sapanisertib is chemically named 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.^[1] Its chemical formula is C₁₅H₁₅N₇O, with a molecular weight of 309.33 g/mol.^[6]

Chemical Structure:

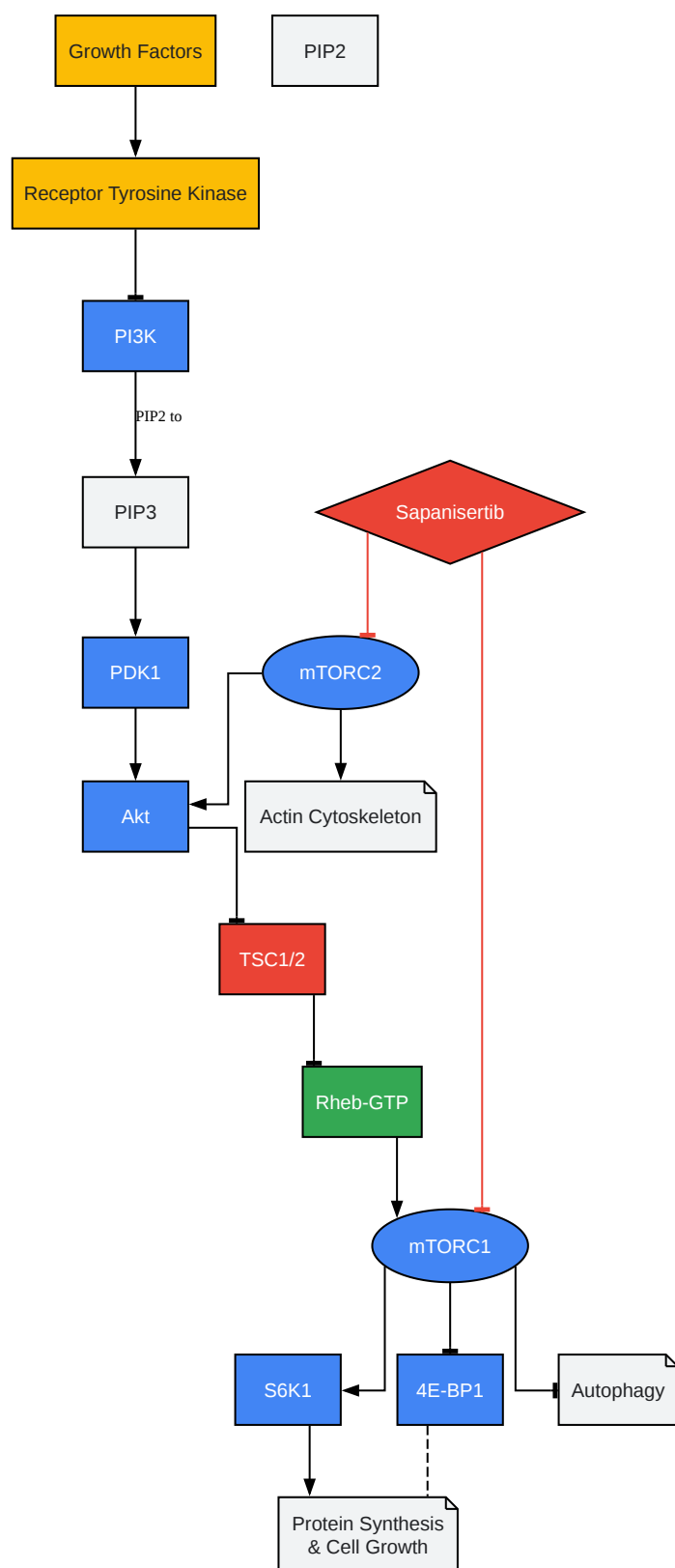
A plausible synthetic route for **Sapanisertib**, based on the synthesis of related pyrazolo[3,4-d]pyrimidines, is outlined below. The synthesis would likely begin with the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the benzoxazolyl and isopropylamine moieties.^{[7][8][9]}

Proposed Synthetic Pathway:

A potential synthetic approach could involve the cyclization of a substituted pyrazole precursor to form the pyrazolo[3,4-d]pyrimidine core. For instance, a key intermediate such as a 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile could be reacted with formamide or a similar reagent to construct the pyrimidine ring.^[9] Subsequent halogenation of the 4-position of the pyrazolopyrimidine core would provide a handle for nucleophilic substitution. The 2-amino-5-benzoxazolyl group could then be introduced via a coupling reaction, for example, a Suzuki or Stille coupling with a corresponding boronic acid or stannane derivative of 2-aminobenzoxazole. Finally, the introduction of the 4-amino group could be achieved through amination of the 4-halo-pyrazolopyrimidine intermediate.

Mechanism of Action

Sapanisertib functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.^{[2][3]} This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.



[Click to download full resolution via product page](#)

Caption: The mTOR signaling pathway and the dual inhibitory action of **Sapanisertib**.

By inhibiting mTORC1, **Sapanisertib** suppresses the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell growth.[2] Inhibition of mTORC2 by **Sapanisertib** prevents the phosphorylation and activation of Akt at serine 473, thereby blocking a critical survival signal and preventing the feedback activation of Akt that is observed with rapalogs.[2]

Quantitative Data

Table 1: In Vitro Bioactivity of Sapanisertib

Target	Assay Type	IC ₅₀ / K _i	Reference(s)
mTOR	Cell-free kinase assay	1 nM (IC ₅₀)	[3][10]
mTOR	Cell-free kinase assay	1.4 nM (K _i)	---
PI3K α	Cell-free kinase assay	219 nM (IC ₅₀)	[10]
PI3K β	Cell-free kinase assay	5,293 nM (IC ₅₀)	[10]
PI3K γ	Cell-free kinase assay	221 nM (IC ₅₀)	[10]
PI3K δ	Cell-free kinase assay	230 nM (IC ₅₀)	[10]
Various Cancer Cell Lines	In vitro proliferation	Median 19 nM (IC ₅₀)	[11][12]

Table 2: Preclinical In Vivo Efficacy of Sapanisertib

Cancer Model	Dosing	Outcome	Reference(s)
ZR-75-1 breast cancer xenograft	0.3 mg/kg/day, oral	Tumor growth inhibition	[10]
Colorectal cancer cells	-	Inhibition of mTORC1 and mTORC2 activation	[2]
U2OS osteosarcoma xenograft	Oral administration	Potent inhibition of tumor growth	[13]

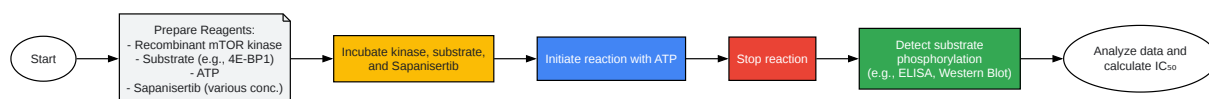
Table 3: Clinical Pharmacokinetics of Sapanisertib (Milled Formulation)

Parameter	3 mg Once Daily (Day 1)	3 mg Once Daily (Day 8)	Reference(s)
C _{max} (ng/mL)	26.1	34.4	
T _{max} (hours)	1.7	1.5	

Experimental Protocols

mTOR Kinase Assay (General Protocol)

A common method to determine the in vitro potency of an mTOR inhibitor is a biochemical kinase assay.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro mTOR kinase assay.

Methodology:

- **Reagent Preparation:** Recombinant active mTOR kinase, a substrate protein (e.g., recombinant 4E-BP1), and ATP are prepared in a suitable kinase buffer. **Sapanisertib** is serially diluted to a range of concentrations.
- **Reaction Setup:** The mTOR enzyme, substrate, and varying concentrations of **Sapanisertib** are pre-incubated in the wells of a microplate.
- **Reaction Initiation and Termination:** The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped by the addition of a quenching agent (e.g., EDTA).

- **Detection:** The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by separating the reaction products by SDS-PAGE followed by Western blotting with a phospho-specific antibody.
- **Data Analysis:** The percentage of inhibition at each **Sapanisertib** concentration is calculated relative to a control reaction without the inhibitor. The IC_{50} value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of **Sapanisertib** on cancer cells, a cell viability or proliferation assay is typically performed.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with a range of concentrations of **Sapanisertib** or a vehicle control.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **Viability Assessment:** Cell viability is measured using a variety of commercially available reagents, such as those based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or by measuring ATP content (e.g., CellTiter-Glo®).
- **Data Analysis:** The absorbance or luminescence readings are normalized to the vehicle-treated control cells to determine the percentage of cell growth inhibition. The IC_{50} value is calculated from the resulting dose-response curve.

Western Blotting for mTOR Pathway Inhibition (General Protocol)

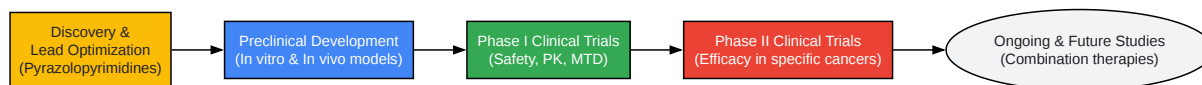
Western blotting is a key technique to confirm the mechanism of action of **Sapanisertib** by assessing the phosphorylation status of mTOR pathway proteins in treated cells.

Methodology:

- **Cell Lysis:** Cancer cells are treated with **Sapanisertib** or a vehicle control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The intensity of the bands corresponding to the phosphorylated proteins is compared between the **Sapanisertib**-treated and control samples to demonstrate inhibition of the mTOR pathway.

Clinical Development

Sapanisertib has undergone extensive clinical evaluation in various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.^{[14][15][16][17][18][19]} Phase I studies have established the safety, tolerability, and recommended phase II dose of **Sapanisertib**.^{[14][16]} Subsequent phase II trials have explored its efficacy in specific cancer types, including renal cell carcinoma, endometrial cancer, and bladder cancer.^{[14][15][18]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sapanisertib - Wikipedia [en.wikipedia.org]
- 2. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. Initial testing (stage 1) of the investigational mTOR kinase inhibitor MLN0128 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. researchgate.net [researchgate.net]

- 14. "Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I study of sapanisertib (CB-228/TAK-228/MLN0128) in combination with ziv-aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and Chemical Structure of Sapanisertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612132#discovery-and-chemical-structure-of-sapanisertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com